molecular formula C18H15N3O3S B2458023 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034600-26-3

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2458023
CAS RN: 2034600-26-3
M. Wt: 353.4
InChI Key: KUCTWCUXUNRSQJ-UHFFFAOYSA-N
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Description

“N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound. It is related to the benzo[c][1,2,5]thiadiazole motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole motif involves varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .


Chemical Reactions Analysis

Compounds based on the benzo[c][1,2,5]thiadiazole motif have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been extensively studied for their potential as anticancer agents. Research has shown that some substituted benzofurans exhibit significant cell growth inhibitory effects against various cancer cell lines. For instance, compound 36 (Fig. 8) demonstrated substantial inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Further investigations into the mechanism of action and optimization of benzofuran-based compounds could lead to novel cancer therapies.

Antibacterial Properties

Benzofuran derivatives have also been evaluated for their antibacterial activities. Researchers have synthesized novel compounds containing benzofuran rings and tested them against both standard and clinical bacterial strains. These studies contribute to the development of new antibacterial agents .

Immunosuppressive Potential

One specific compound, N-[(7-pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methyl]- (4-methyl-1,2,3-thiadiazole-5-yl)-Formamide , exhibited highly immunosuppressive activity. It could serve as a lead compound for the development of immunosuppressants .

Anti-Hepatitis C Virus (HCV) Activity

A recently discovered macrocyclic benzofuran compound demonstrated anti-HCV activity. Researchers believe it could be an effective therapeutic drug for hepatitis C disease .

Synthetic Applications

Novel methods for constructing benzofuran rings have been explored. For instance, a unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling has been employed to construct benzofuran rings with high yield and minimal side reactions .

Drug Prospects and Natural Product Sources

Benzofuran compounds are widely distributed in higher plants, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. Their diverse pharmacological activities make them promising candidates for drug development. Researchers continue to investigate the relationship between bioactivities and structural features of benzofuran derivatives .

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-18(23,16-9-11-4-2-3-5-15(11)24-16)10-19-17(22)12-6-7-13-14(8-12)21-25-20-13/h2-9,23H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCTWCUXUNRSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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